4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine
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Overview
Description
4-Benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a benzyl group and a 2-methylimidazo[1,2-b]pyridazine-6-carbonyl moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
The compound “4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine” belongs to the class of imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Mode of Action
The mode of action of imidazopyridines in general involves interaction with their targets leading to a reduction in bacterial growth
Biochemical Pathways
Imidazopyridines affect the biochemical pathways of the bacteria causing tuberculosis, leading to a reduction in bacterial growth
Pharmacokinetics
The pharmacokinetics of imidazopyridines, such as Q203, have been studied and they display pharmacokinetic and safety profiles compatible with once-daily dosing . .
Result of Action
The result of the action of imidazopyridines has been studied in the acute TB mouse model (BALB/c mice infected with Mtb H37Rv), where treatment with Q203 resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2,3-diaminopyridine derivatives
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine may serve as a tool for studying biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential as a kinase inhibitor makes it a candidate for the treatment of diseases such as cancer and multiple myeloma.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine derivatives
Piperidine derivatives
Benzyl-substituted compounds
Uniqueness: 4-Benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine stands out due to its specific structural features, which confer unique chemical and biological properties compared to other similar compounds. Its combination of the imidazo[1,2-b]pyridazine core with the piperidine ring and benzyl group provides a distinct profile that can be leveraged in various applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-methylimidazo[1,2-b]pyridazin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-14-24-19(21-15)8-7-18(22-24)20(25)23-11-9-17(10-12-23)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAJSBZWCVUIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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